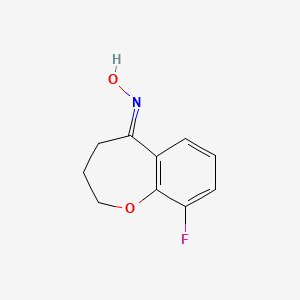
Pyridine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2,5-dione is a heterocyclic organic compound characterized by a five-membered ring containing nitrogen. This compound is notable for its versatility and is used in various fields, including medicinal chemistry and industrial applications. Its structure allows for significant chemical reactivity, making it a valuable scaffold in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2,5-dione can be synthesized through several methods. One common approach involves the regioselective ortho lithiation and methoxycarbonylation of 2-bromo-6-methoxypyridine, followed by Heck vinylation, alkene reduction, cyclization, and decarboxylation . Another method includes the use of magnetically recoverable catalysts for the preparation of pyridine derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds.
Scientific Research Applications
Pyridine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridine-2,5-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include modulation of signaling cascades and interference with metabolic processes.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Similar in structure but with a saturated ring, used in medicinal chemistry.
Cyclopenta[b]pyridin-2,5-dione: Another related compound with a fused ring system, showing different biological activities.
Uniqueness: Pyridine-2,5-dione is unique due to its unsaturated ring structure, which provides distinct reactivity and binding properties compared to its saturated counterparts. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H3NO2 |
|---|---|
Molecular Weight |
109.08 g/mol |
IUPAC Name |
pyridine-2,5-dione |
InChI |
InChI=1S/C5H3NO2/c7-4-1-2-5(8)6-3-4/h1-3H |
InChI Key |
NQDAJUCXNKEDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


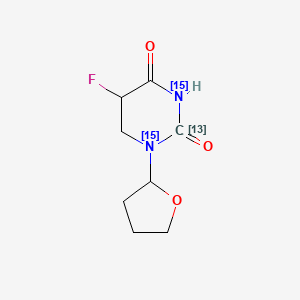
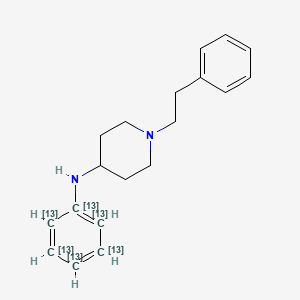

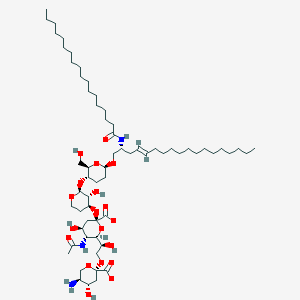

![4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one](/img/structure/B12353721.png)
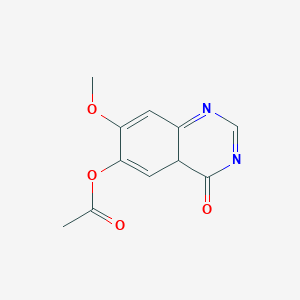

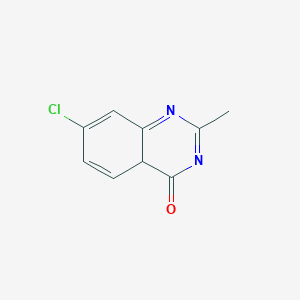
![4-[(1,3-Dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid](/img/structure/B12353733.png)
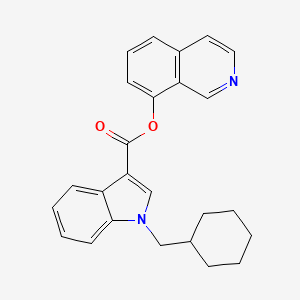
![6-benzyl-3-pyridin-4-yl-2,3,3a,4,4a,5,8,8a,9,9a-decahydro-1H-pyrazolo[4,3-g]quinazolin-7-one](/img/structure/B12353744.png)
![2-[5-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]pyrazolidin-3-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B12353747.png)
